N~2~-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-1H-indole-2-carboxamide
Description
N~2~-{2-[4-(4-Methoxyphenyl)piperazino]-2-oxoethyl}-1H-indole-2-carboxamide is a synthetic compound featuring a piperazine ring substituted with a 4-methoxyphenyl group, linked via a 2-oxoethyl chain to an indole-2-carboxamide core. This structure combines pharmacophoric elements critical for receptor binding:
- Indole-2-carboxamide: A heterocyclic scaffold prevalent in bioactive molecules, influencing interactions with enzymes and receptors (e.g., serotonin receptors) .
- 4-Methoxyphenylpiperazine: The para-methoxy group enhances lipophilicity and may modulate affinity for G-protein-coupled receptors (GPCRs) or kinases.
Properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-29-18-8-6-17(7-9-18)25-10-12-26(13-11-25)21(27)15-23-22(28)20-14-16-4-2-3-5-19(16)24-20/h2-9,14,24H,10-13,15H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAXAIBGCDXOML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CNC(=O)C3=CC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . The piperazine moiety is then introduced through nucleophilic substitution reactions, often using piperazine derivatives and appropriate alkylating agents . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to increase yield and purity.
Chemical Reactions Analysis
N~2~-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents like alkyl halides or sulfonates. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is particularly relevant in the context of neurodegenerative diseases, where increased acetylcholine levels can help alleviate symptoms.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Modifications
A comparative analysis of key analogs is summarized below:
Key Observations:
- Substituent Position : The target’s 4-methoxyphenyl group contrasts with 9’s 2-methoxyphenyl (). Para-substitution often improves metabolic stability and receptor selectivity compared to ortho-substitution .
- Heterocyclic Variations: Replacing the indole core (target) with isoindolinone (9) or morpholine (4j) alters solubility and target engagement. For instance, isoindolinone derivatives exhibit enhanced CNS penetration .
- Linker Flexibility : The 2-oxoethyl chain in the target compound may offer superior conformational adaptability compared to rigid spacers (e.g., ethylene in 9) .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Piperazine rings generally resist oxidative metabolism, but the methoxy group may undergo demethylation, necessitating structural optimization for prolonged half-life .
- Synthetic Accessibility : The target compound can be synthesized via amide coupling, analogous to methods in (e.g., 85% yield for 4j) .
Q & A
Q. What are the optimal synthetic routes for N²-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-1H-indole-2-carboxamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, starting with the coupling of 1H-indole-2-carboxylic acid to a piperazine intermediate via amide bond formation. Key steps include:
- Step 1 : Activation of the indole-2-carboxylic acid using coupling agents like EDC/HOBt.
- Step 2 : Reaction with 2-amino-1-[4-(4-methoxyphenyl)piperazinyl]ethanone under basic conditions (e.g., triethylamine in DCM) .
- Critical Parameters : Temperature (20–25°C for amide coupling), solvent polarity (dichloromethane or DMF), and purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) . Yields range from 65–75%, with impurities arising from incomplete piperazine substitution or oxidation side products .
Q. Which analytical techniques are most reliable for confirming structural integrity and purity?
- ¹H/¹³C NMR : Assign peaks for diagnostic groups:
- Indole NH (~11.3 ppm, broad singlet) .
- Piperazine protons (δ 2.5–3.5 ppm, multiplet) .
- Methoxy group (δ 3.7–3.8 ppm, singlet) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the piperazine or indole moieties) affect receptor binding and selectivity?
- Piperazine Substitutions : Replacing 4-methoxyphenyl with 2,3-dichlorophenyl (as in related compounds) increases serotonin 5-HT₁A affinity (Ki from 120 nM to 15 nM) but reduces dopamine D₂ selectivity .
- Indole Modifications : Adding a 5-fluoro group on the indole ring enhances blood-brain barrier penetration (logP increases by 0.5 units) but may reduce metabolic stability .
- Methodology : Use radioligand binding assays (e.g., ³H-ketanserin for 5-HT₂A) and molecular docking (e.g., AutoDock Vina) to predict interactions with receptor pockets .
Q. What strategies resolve contradictions in biological activity data across studies?
- Case Example : Discrepancies in IC₅₀ values for PDE4 inhibition (10 nM vs. 250 nM) may arise from:
- Assay Conditions : Differences in ATP concentration (1 mM vs. 10 μM) .
- Cell Lines : Variability in HEK293 vs. CHO-K1 membrane preparations .
- Resolution : Standardize protocols (e.g., Eurofins Panlabs PDE-Glo™ assay) and validate with positive controls (rolipram for PDE4) .
Q. How can computational methods optimize pharmacokinetic properties without compromising target affinity?
- ADMET Prediction : Use QikProp to adjust logP (target: 2–3) and polar surface area (<90 Ų) for oral bioavailability .
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CF₃) on the piperazine ring to block CYP3A4-mediated oxidation .
- In Silico Validation : MD simulations (AMBER) to assess binding mode retention after modifications .
Experimental Design & Data Analysis
Q. What in vitro models best predict in vivo efficacy for neurological applications?
- Primary Neuronal Cultures : Assess neuroprotection against glutamate-induced excitotoxicity (LD₅₀ reduction by 30–50% at 1 μM) .
- Microdialysis in Rodents : Measure extracellular serotonin levels in the prefrontal cortex post-administration (dose: 10 mg/kg i.p.) .
- Data Interpretation : Combine with pharmacokinetic profiling (plasma t₁/₂ > 4 hours for sustained effects) .
Q. How to address solubility challenges during formulation for in vivo studies?
- Excipients : Use β-cyclodextrin (20% w/v) or Captisol® to enhance aqueous solubility (from 0.1 mg/mL to 2.5 mg/mL) .
- Salt Formation : Prepare hydrochloride salts via treatment with HCl gas in Et₂O (yield: 85–90%) .
- Validation : Dynamic light scattering (DLS) to confirm nanoparticle size (<200 nm) in PBS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
